Thiazole-4-carboxaldehyde

Description

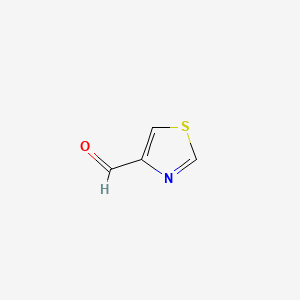

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-1-4-2-7-3-5-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFKSVINLIQRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376815 | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3364-80-5 | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiazole-4-carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-4-carboxaldehyde (CAS No: 3364-80-5) is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to an aromatic thiazole ring, renders it a versatile precursor for the synthesis of a wide array of biologically active compounds and novel materials. This document provides an in-depth overview of the core chemical properties, reactivity, spectral data, and handling procedures for this compound, intended to serve as a technical resource for researchers in drug discovery and chemical development.

Chemical and Physical Properties

This compound is typically a white to pale brown crystalline powder.[1] Its physical and chemical properties are summarized in the table below, providing a foundational dataset for its application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃NOS | [2] |

| Molecular Weight | 113.14 g/mol | [2][3] |

| CAS Number | 3364-80-5 | [2] |

| Appearance | White to pale brown crystalline powder | [1][4] |

| Melting Point | 60-65 °C | [2][5][6] |

| Boiling Point | 222.4 ± 13.0 °C at 760 mmHg | |

| Density | 1.35 - 1.4 g/cm³ | [6] |

| Solubility | Slightly soluble in water; soluble in many organic solvents like ethanol and ether. | [1][4] |

| Flash Point | 88.3 ± 19.8 °C | |

| LogP | 0.80 | |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization. Below is a summary of expected spectral data based on its chemical structure and literature on related thiazole derivatives.

| Technique | Expected Peaks / Signals |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.9-10.1 ppm.- Thiazole H5 proton: Singlet or doublet, ~8.2-8.4 ppm.- Thiazole H2 proton: Singlet or doublet, ~9.0-9.2 ppm. |

| ¹³C NMR | - Aldehyde carbon (C=O): ~185-195 ppm.- Thiazole C4 (attached to CHO): ~150-155 ppm.- Thiazole C2: ~155-160 ppm.- Thiazole C5: ~125-130 ppm. |

| IR (Infrared) | - C=O stretch (aldehyde): Strong absorption band around 1690-1710 cm⁻¹.- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.- C=N and C=C stretch (thiazole ring): Bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): m/z = 113. |

Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary based on the solvent and experimental conditions.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay between the electrophilic aldehyde group and the aromatic thiazole ring.

Reactions of the Aldehyde Group

The aldehyde functional group is highly reactive and serves as a key handle for synthetic transformations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding Thiazole-4-carboxylic acid using common oxidizing agents such as potassium permanganate or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to 4-(hydroxymethyl)thiazole using reducing agents like sodium borohydride (NaBH₄).

-

Acetal Formation: In the presence of an acid catalyst, it reacts with alcohols to form acetals. This reaction is often employed as a protective strategy for the aldehyde group during multi-step syntheses.[7]

-

Condensation Reactions: It undergoes condensation reactions with various nucleophiles. For example, it reacts with amines to form imines (Schiff bases) and with compounds containing active methylene groups (e.g., malononitrile) in Knoevenagel condensations.

Reactions of the Thiazole Ring

The thiazole ring possesses aromatic character, making it relatively stable. However, it can participate in substitution reactions.[8]

-

Electrophilic Aromatic Substitution: The thiazole ring is electron-rich and can undergo electrophilic substitution. The calculated pi-electron density suggests that the C5 position is the primary site for electrophilic attack.[8] Reactions like halogenation and nitration can occur, though they may require vigorous conditions due to the ring's partial deactivation by the nitrogen atom.

-

Deprotonation: The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. It can be removed by strong bases like organolithium reagents, creating a nucleophilic center for further functionalization.

Experimental Protocols

Synthesis: Oxidation of 4-(hydroxymethyl)thiazole

A common and direct route to this compound is the oxidation of its corresponding alcohol, 4-(hydroxymethyl)thiazole. While various oxidizing agents can be used, a widely employed method involves the use of manganese dioxide (MnO₂) or a sulfur trioxide pyridine complex.[9][10]

Methodology:

-

Dissolution: Dissolve 4-(hydroxymethyl)thiazole in a suitable organic solvent, such as dichloromethane (DCM) or chloroform.

-

Oxidation: Add the oxidizing agent (e.g., activated MnO₂ or sulfur trioxide pyridine complex in the presence of triethylamine) to the solution portion-wise at room temperature or 0 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant residues. Wash the filter cake with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the aldehyde proton and the correct substitution pattern on the thiazole ring.

-

FT-IR Spectroscopy: To verify the presence of key functional groups, particularly the characteristic aldehyde C=O stretch.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Hazard Summary:

-

Harmful if swallowed (Acute Toxicity, Oral)[2]

-

Causes skin irritation [2]

-

May cause an allergic skin reaction [2]

-

Causes serious eye irritation [2]

-

May cause respiratory irritation [2]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated.

-

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place. Recommended storage temperature is 2-8°C.[2][5]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. This guide provides a consolidated resource of this critical information to support the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

Thiazole-4-carboxaldehyde: A Technical Guide for Advanced Research

CAS Number: 3364-80-5

Introduction

Thiazole-4-carboxaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with an aldehyde group. This structure imparts significant chemical reactivity and versatility, making it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of the thiazole nucleus, a scaffold found in numerous FDA-approved drugs like Meloxicam and the vitamin Thiamine (B1), underscores the importance of its derivatives.[2][3] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. It typically presents as a white to pale brown crystalline powder.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3364-80-5 | [4] |

| Molecular Formula | C₄H₃NOS | [4][5] |

| Molecular Weight | 113.14 g/mol | [4][6] |

| Appearance | Solid, white to pale brown crystalline powder | [1][7] |

| Melting Point | 60-65 °C | [4][7][8] |

| Boiling Point | 222.4 °C at 760 mmHg | [7] |

| Density | 1.304 g/cm³ | [9] |

| Solubility | Slight solubility in water, soluble in many organic solvents like ethanol and ether. | [1][9] |

| Storage Temperature | 2-8°C | [4][7][8] |

Spectral Information

Detailed spectral data is crucial for the identification and characterization of this compound.

| Spectrum Type | Availability / Source | Reference |

| ¹H NMR | Available | [10] |

| ¹³C NMR | Available | [10] |

| Mass Spectrometry (GC-MS) | Available, John Wiley & Sons, Inc. | [6] |

| Infrared (IR) Spectroscopy | Available (ATR-IR), Sigma-Aldrich | [6] |

Synthesis and Experimental Protocols

The synthesis of thiazole derivatives is a well-established field in organic chemistry. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a prominent method.[3] Other methods include the Cook-Heilbron synthesis from α-aminonitriles and various modern, copper-catalyzed approaches.[3][11]

General Synthesis Workflow

A common conceptual pathway for synthesizing substituted thiazoles involves the cyclization of precursors that provide the necessary carbon, nitrogen, and sulfur atoms for the heterocyclic ring.

Caption: Conceptual workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis via a Modified Gewald Reaction

This protocol describes the synthesis of a 2-substituted thiazole, which is a related core structure, using 1,4-dithiane-2,5-diol as an aldehyde precursor. This method avoids the direct use of potentially unstable α-halocarbonyls.

Materials:

-

Appropriate α-substituted benzylacetonitrile

-

1,4-dithiane-2,5-diol

-

Trifluoroethanol (Solvent)

-

Base (e.g., Triethylamine)

Procedure:

-

To a solution of the α-substituted benzylacetonitrile in trifluoroethanol, add 1,4-dithiane-2,5-diol.

-

Add the base (e.g., triethylamine) to the mixture.

-

Heat the reaction mixture at 80 °C for a specified time (e.g., 300 minutes), monitoring the reaction progress by TLC or NMR spectroscopy.[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the 2-substituted thiazole.[12]

Chemical Reactivity and Key Reactions

This compound possesses two primary sites of reactivity: the aldehyde group and the thiazole ring itself.

-

Aldehyde Group: The aldehyde is highly reactive towards nucleophiles. It readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines or active methylene compounds to form larger, more complex structures.[9] These reactions are fundamental to its role as a synthetic intermediate.[13]

-

Thiazole Ring: The thiazole ring exhibits aromatic character. The proton at the C2 position is acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic site for reaction with various electrophiles.[14] Electrophilic substitution, such as halogenation, typically occurs at the C5 position.[14]

Caption: Key reactive sites of this compound.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the condensation of an aldehyde with an active methylene compound, a common reaction for this compound.

Materials:

-

This compound

-

Active methylene compound (e.g., Malononitrile)

-

Ethanol (Solvent)

-

Catalytic amount of a base (e.g., Piperidine or Triethylamine)

Procedure:

-

Dissolve an equimolar mixture of this compound and the active methylene compound in ethanol in a round-bottom flask.[15]

-

Add a catalytic amount of piperidine or triethylamine to the solution.

-

Reflux the reaction mixture for a period of 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.[15]

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily used as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The thiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.

Derivatives of thiazole have demonstrated significant potential as:

-

Anticancer Agents: Thiazole-based compounds have been designed as c-Met kinase inhibitors and have shown cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[16][17]

-

Antimicrobial Agents: The thiazole ring is a core component of many compounds with antibacterial and antifungal properties.[18]

-

Anti-inflammatory Agents: The well-known NSAID, Meloxicam, features a thiazole ring, highlighting the utility of this scaffold in developing anti-inflammatory drugs.[3]

-

Antiviral and Other Activities: Research has also shown that thiazole derivatives can possess antiviral, antioxidant, antidiabetic, and anticonvulsant properties.[2][18]

Conceptual Role as a Kinase Inhibitor Scaffold

Many modern cancer therapies target specific signaling pathways that drive tumor growth. Kinase inhibitors are a major class of such drugs. This compound serves as a starting point for synthesizing molecules designed to fit into the active site of a kinase (like c-Met), blocking its activity and halting downstream signaling that leads to cell proliferation.

Caption: Inhibition of a receptor tyrosine kinase pathway by a thiazole derivative.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

-

Precautionary Measures: Use in a well-ventilated area, avoid breathing dust, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7]

-

Storage: Store in a cool, dry place (2-8°C recommended) in a tightly sealed container, away from heat sources.[7][19]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. This compound 90 3364-80-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aaronchem.com [aaronchem.com]

- 8. 3364-80-5 this compound AKSci W5536 [aksci.com]

- 9. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

- 10. This compound(3364-80-5) 1H NMR spectrum [chemicalbook.com]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 15. purkh.com [purkh.com]

- 16. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 19. This compound CAS No.:3364-80-5 Price [qinmuchem.com]

An In-depth Technical Guide to Thiazole-4-carboxaldehyde: Core Molecular Properties

This guide provides essential information regarding the fundamental molecular characteristics of Thiazole-4-carboxaldehyde, a heterocyclic aldehyde compound of interest in various chemical and pharmaceutical research domains. The following data has been compiled to assist researchers, scientists, and drug development professionals in their work with this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C4H3NOS[1][2][3] |

| Molecular Weight | 113.14 g/mol [1][2][3] |

| CAS Number | 3364-80-5[1][3][4] |

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection for this compound.

Caption: Logical flow from chemical name to molecular formula and weight.

References

Spectral Analysis of Thiazole-4-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for thiazole-4-carboxaldehyde, a key heterocyclic aldehyde used in various chemical syntheses. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Please note that where direct experimental data for this compound was not publicly available, data from the closely related compound 4-methyl-5-formyl-thiazole and established spectral databases have been used for interpretation and are duly noted.

Table 1: ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~9.0 | s | - |

| H5 | ~8.4 | s | - |

| Aldehyde-H | ~10.1 | s | - |

| Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is estimated based on spectral data of similar thiazole derivatives. |

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~183 |

| C2 | ~159 |

| C4 | ~133 |

| C5 | ~162 |

| Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is estimated based on spectral data of 4-methyl-5-formyl-thiazole[1]. |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3090 | Strong | C-H stretching (thiazole ring) |

| ~2870 | Strong | C-H stretching (aldehyde) |

| ~1660 | Strong | C=O stretching (aldehyde) |

| ~1520 | Strong | C=N stretching (thiazole ring) |

| ~1410 | Strong | C-H in-plane bending |

| Sample preparation: KBr pellet or ATR. Data is based on spectral data of 4-methyl-5-formyl-thiazole[1]. |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M-H]⁺ |

| 85 | Moderate | [M-CO]⁺ |

| 84 | Moderate | [M-CHO]⁺ |

| 58 | High | [C₂H₂S]⁺ |

| Ionization method: Electron Ionization (EI). Fragmentation pattern is predicted based on the known molecular weight and common fragmentation pathways of aldehydes and thiazole derivatives. |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply firm and even pressure using the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Parameters (GC):

-

Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C) for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C and hold for several minutes.

-

-

Instrument Parameters (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectral Analysis of a Chemical Compound.

Caption: Relationship between Molecular Properties and Spectroscopic Data.

References

Synthesis of Thiazole-4-carboxaldehyde

An In-depth Technical Guide to the

Introduction

Thiazole-4-carboxaldehyde (CAS No: 3364-80-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2] As a versatile intermediate, its aldehyde functional group allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with diverse biological activities.[2][3][4] The thiazole ring itself is a "privileged scaffold," found in numerous FDA-approved drugs and biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory activities.[5][6][7][8][9] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers and professionals in its synthesis and application.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 3364-80-5 | [10][11] |

| Molecular Formula | C₄H₃NOS | [10][11] |

| Molecular Weight | 113.14 g/mol | [10][12] |

| Melting Point | 61-65 °C | [10] |

| Appearance | Not specified | |

| SMILES | O=Cc1cscn1 | [10][11] |

| InChI Key | WRFKSVINLIQRKF-UHFFFAOYSA-N | [10] |

Core Synthetic Methodologies

The synthesis of this compound can be approached through several distinct pathways. The most prominent methods involve the construction of the thiazole ring followed by functional group manipulation, or the direct functionalization of a pre-formed thiazole derivative.

Method 1: Hantzsch Thiazole Synthesis and Subsequent Modification

The Hantzsch synthesis is a cornerstone method for the formation of thiazole rings, involving the condensation of an α-halocarbonyl compound with a thioamide.[13][14] To arrive at this compound, a starting material such as ethyl bromopyruvate can be reacted with formamide (as a source of the thioformamide equivalent) to yield ethyl thiazole-4-carboxylate, which can then be converted to the target aldehyde.

Caption: Hantzsch synthesis followed by functional group conversion.

Experimental Protocol (Illustrative)

-

Step 1: Synthesis of Ethyl Thiazole-4-carboxylate.

-

To a solution of ethyl bromopyruvate in ethanol, add an equimolar amount of thioformamide.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a mild base such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Reduction to Thiazole-4-methanol.

-

Dissolve the ethyl thiazole-4-carboxylate in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid (e.g., AlCl₃), portion-wise.[15][16]

-

Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry and concentrate the organic extracts to yield the crude alcohol, which can be purified by chromatography.

-

-

Step 3: Oxidation to this compound. [15]

-

Dissolve the thiazole-4-methanol in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a milder, more selective method like Swern oxidation or Dess-Martin periodinane (DMP) oxidation.[15]

-

For PCC oxidation, add the reagent to the solution and stir at room temperature for 2-3 hours.[15]

-

Upon completion, dilute the reaction mixture with an ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate to obtain the crude aldehyde, which can be further purified by column chromatography.

-

Method 2: Synthesis from L-Cysteine

An alternative route utilizes readily available starting materials like L-cysteine hydrochloride and formaldehyde. This multi-step process involves the formation of a thiazolidine ring, which is subsequently oxidized to the thiazole.[17]

Caption: Synthesis workflow starting from L-Cysteine.

Experimental Protocol [17]

-

Step 1: Synthesis of Methyl Thiazolidine-4-carboxylate.

-

Condense L-cysteine hydrochloride with formaldehyde in an appropriate solvent.

-

Follow this by esterification, for instance, by reacting with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

-

-

Step 2: Oxidation to Methyl Thiazole-4-carboxylate.

-

Dissolve the methyl thiazolidine-4-carboxylate in a solvent such as acetonitrile.

-

Add manganese dioxide (MnO₂) as the oxidizing agent.[17]

-

Reflux the mixture until the reaction is complete.

-

Filter off the MnO₂ and concentrate the solvent to obtain the thiazole ester.

-

-

Step 3: Hydrolysis to Thiazole-4-carboxylic Acid.

-

Hydrolyze the methyl thiazole-4-carboxylate using an aqueous base, such as 10% sodium hydroxide solution, under reflux for 1 hour.[17]

-

After cooling, acidify the mixture with an acid like HCl to a pH of 3 to precipitate the product.[17]

-

Filter and dry the solid to obtain thiazole-4-carboxylic acid.[17]

-

-

Step 4: Conversion to this compound.

-

The resulting carboxylic acid can be converted to the aldehyde. This typically involves reduction to the alcohol (Thiazole-4-methanol) using a reducing agent like borane or LiAlH₄, followed by oxidation as described in Method 1.

-

Comparison of Synthetic Routes

The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.

| Route | Starting Materials | Key Reagents/Conditions | Reported Yield | Advantages/Disadvantages |

| Method 1 | Ethyl bromopyruvate, Thioformamide | LiAlH₄ or NaBH₄/AlCl₃ (reduction); PCC or DMP (oxidation) | Variable, typically moderate to good over multiple steps | Adv: Modular, well-established reactions. Disadv: Multi-step, requires handling of potent reagents (LiAlH₄, PCC). |

| Method 2 | L-cysteine hydrochloride, Formaldehyde | MnO₂ (oxidation); NaOH (hydrolysis) | Good (e.g., 89.4% for hydrolysis step[17]) | Adv: Uses cheap, readily available starting materials; mild oxidation conditions.[17] Disadv: Multi-step process. |

Applications in Drug Development and Signaling Pathways

The thiazole nucleus is a cornerstone in medicinal chemistry due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[7] Thiazole derivatives have demonstrated a vast array of pharmacological activities.[5][18][19]

-

Anticancer Agents: Thiazole-containing compounds like Dasatinib are potent kinase inhibitors used in cancer therapy.[6][7] The thiazole scaffold is often used to design inhibitors of targets like c-Met kinase.[7]

-

Antimicrobial and Antifungal Agents: Many antibiotics and antifungals incorporate a thiazole or a related thiazolidine ring.[8][20]

-

Anti-inflammatory Agents: Drugs such as Meloxicam feature a thiazole ring and are used to treat inflammation.[9]

The development of novel therapeutics often involves synthesizing derivatives of this compound to modulate their activity against specific biological targets, such as protein kinases involved in cell signaling pathways.

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance.[10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Storage: Store in a cool, dry, well-ventilated area (2-8°C recommended).[10] Keep container tightly closed.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[10] All manipulations should be performed in a well-ventilated fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS No.:3364-80-5 Price [qinmuchem.com]

- 3. This compound | 3364-80-5 [chemicalbook.com]

- 4. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 噻唑-4-甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. thiazole-4-carbaldehyde 98% | CAS: 3364-80-5 | AChemBlock [achemblock.com]

- 12. This compound | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 17. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

Thiazole-4-carboxaldehyde: A Technical Guide to its Physical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-4-carboxaldehyde is a heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a five-membered aromatic ring containing both sulfur and nitrogen, imparts specific reactivity and allows for its incorporation into a diverse range of complex molecules. Thiazole derivatives are integral components of numerous pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents. A thorough understanding of the physical properties and synthetic routes of this compound is therefore essential for its effective utilization in the development of novel therapeutics. This technical guide provides an in-depth overview of the melting and boiling points of this compound, outlines general experimental protocols for their determination, and illustrates a common synthetic workflow for thiazole derivatives.

Physical Properties of this compound

The physical state of this compound is typically a white to off-white or pale brown solid or powder at room temperature[1][2]. It is slightly soluble in water[2][3].

| Physical Property | Value | References |

| Melting Point | 60-64 °C | [1][2][4] |

| 61-65 °C | [5][6][7] | |

| Boiling Point | 222.4 °C (at 760 mmHg) | [1][4] |

| 218-220 °C | [8] |

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not extensively detailed in publicly available literature, standard laboratory procedures are applicable. The following are generalized protocols for determining the melting and boiling points of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Electrothermal or Gallenkamp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

This compound sample

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. A sample height of 2-3 mm is sufficient.

-

Packing the Sample: Firmly tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

-

For a more accurate determination, heat the block rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Equilibrium: Stop heating and allow the bath to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

-

Reporting: Record the temperature at which the liquid enters the capillary tube. This is the boiling point of the substance at the prevailing atmospheric pressure.

Synthetic Pathway Overview

Thiazole derivatives are synthesized through various chemical reactions. A common and historically significant method is the Hantzsch thiazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of thiazole derivatives, which often serves as a foundational strategy in drug development.

Caption: A generalized workflow for the synthesis and characterization of thiazole derivatives.

Conclusion

This compound is a valuable reagent for the synthesis of diverse heterocyclic compounds with significant potential in pharmaceutical research. Its physical properties, particularly its melting and boiling points, are critical parameters for its handling, purification, and use in chemical reactions. The synthetic pathways leading to thiazole derivatives are well-established, providing a robust platform for the creation of novel molecular entities. This guide serves as a foundational resource for professionals engaged in the exciting and impactful field of drug discovery and development.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. bepls.com [bepls.com]

Thiazole-4-carboxaldehyde: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Thiazole-4-carboxaldehyde is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these analyses.

Solubility Profile

Data Presentation: Solubility of this compound

| Solvent | Solubility | Remarks |

| Water | Slightly soluble[1][2][3][4][5] | Quantitative data not specified. |

| Ethanol | Soluble | A common solvent for organic reactions and formulations. |

| Ether | Soluble | A common non-polar solvent. |

| Organic Solvents (General) | Good solubility[6] | Specific solvents and quantitative data are not detailed. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any suspended solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the analyte in the samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the respective solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.

-

Visualization of Experimental Workflow:

Workflow for Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and incorporation into drug formulations. While specific degradation kinetics are not widely published, general stability information and potential degradation pathways can be inferred from available data and studies on related compounds.

Data Presentation: Stability of this compound

| Condition | Stability | Remarks |

| Storage | Recommended storage at 2-8°C[12] or "Keep Cold"[1][4][5]. | Indicates sensitivity to higher temperatures. |

| General | Stable under normal conditions. | "Normal conditions" are not explicitly defined. |

| Light Exposure | Potential for photodegradation. | A study on a structurally related thiazole compound showed degradation upon exposure to visible light, possibly via cycloaddition with singlet oxygen.[13] |

| pH | Susceptible to hydrolysis under acidic and basic conditions. | The aldehyde functional group is generally prone to reactions in acidic or basic media. |

| Oxidation | Potential for oxidation. | The aldehyde group can be oxidized to a carboxylic acid. |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[14] These studies are conducted under more severe conditions than accelerated stability testing and are a key component of developing stability-indicating analytical methods, as outlined in the ICH guidelines.[15][16][17][18][19]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid. Heat the mixture (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with a suitable base before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide. Keep the mixture at room temperature or heat gently for a defined period. Neutralize the solution with a suitable acid before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Visualization of Experimental Workflow:

Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on studies of structurally related thiazole compounds, a potential photodegradation pathway for this compound could involve a [4+2] cycloaddition with singlet oxygen.[13] This would lead to an unstable endoperoxide intermediate, which could then rearrange to form various degradation products. It is important to note that this is a hypothetical pathway and would require experimental verification for this compound.

Visualization of Hypothetical Photodegradation Pathway:

Hypothetical Photodegradation Pathway.

This technical guide summarizes the currently available information on the solubility and stability of this compound and provides detailed experimental protocols for their determination. While quantitative data is limited, the provided methodologies offer a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. Further studies are warranted to fully characterize the solubility and stability profile of this important chemical intermediate, which will undoubtedly facilitate its broader use in the development of new and effective pharmaceuticals.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 3364-80-5 [chemicalbook.com]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. nbinno.com [nbinno.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. quora.com [quora.com]

- 12. 噻唑-4-甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. snscourseware.org [snscourseware.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 19. Ich guideline for stability testing | PPTX [slideshare.net]

Thiazole-4-carboxaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and emergency protocols for Thiazole-4-carboxaldehyde (CAS: 3364-80-5). The information is compiled to assist laboratory and drug development professionals in establishing safe work practices and mitigating potential risks associated with this compound.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these hazards before handling the material. The compound is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][2][3]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

|

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |

|

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2] |

|

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

|

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NOS | [2][3][4] |

| Molecular Weight | 113.14 g/mol | [1][2][4] |

| Appearance | Pale brown powder or solid[5] | [5] |

| Melting Point | 61-65 °C[3][4] | [3][4] |

| Boiling Point | 222.4 ± 13.0 °C at 760 mmHg | [6] |

| Flash Point | 88.3 °C | [7] |

| Density | ~1.3 g/cm³ | [7][8] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [5][8][9][10] |

| Storage Temperature | 2-8°C (Refrigerated)[3][4] | [3][4] |

Safe Handling, Storage, and Exposure Controls

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Handling and Storage

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Ventilation | Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12] |

| Personal Contact | Avoid all personal contact, including inhalation of dust/fumes.[11] Do not get in eyes, on skin, or on clothing.[12] |

| Hygiene | Wash hands and any exposed skin thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][12] |

| Container Handling | Keep containers securely sealed when not in use. Avoid physical damage to containers.[11] |

| Storage Conditions | Store locked up in a well-ventilated place.[11][12] Keep container tightly closed.[11][12] Recommended storage is refrigerated at 2-8°C.[3][4] |

| Incompatible Materials | Avoid oxidizing agents, acids, acid chlorides, and acid anhydrides.[13] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls, such as local exhaust ventilation and safety showers, should be readily available.[12] The following PPE is recommended as a minimum standard.

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Conforms to EN166 (EU) or NIOSH (US) standards. | [12][14] |

| Skin Protection | Chemical protective gloves (e.g., PVC, Nitrile). Wear appropriate protective clothing to prevent skin exposure. | [11][12][14] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask). | [4][15] |

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or release.

First-Aid Measures

Table 5: First-Aid Protocols

| Exposure Route | First-Aid Instructions | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [11][12] |

| Skin Contact | Take off contaminated clothing and wash it before reuse.[11] Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. | [11][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [11][12] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11][12] | [11][12] |

Fire-Fighting and Accidental Release Measures

Table 6: Fire-Fighting and Spill Response

| Incident | Procedure | Source(s) |

| Fire Fighting | Suitable Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[14] Protective Actions: Wear self-contained breathing apparatus and full protective gear.[11][12] Prevent spillage from entering drains or water courses. | [11][12][14] |

| Accidental Release (Spills) | Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Sweep up or vacuum and place in a sealed, labeled container for disposal.[11] Major Spills: Evacuate personnel and move upwind. Alert emergency services. Control personal contact by wearing recommended PPE. Prevent spillage from entering drains or waterways. | [11][14] |

Toxicological Data and Experimental Protocols

Methodological Overview of Key Safety Experiments:

-

Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method): This method is used to assess the harmful effects of a single oral dose.[11][16] The procedure is performed stepwise using a small number of animals per step (typically 3).[16] Animals are dosed at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[6] The presence or absence of mortality at one dose determines the next dose level.[16] This approach allows for classification of the substance into a GHS category while minimizing animal use.[11][16] Observations include changes in skin, fur, eyes, and effects on various body systems over a 14-day period.[6]

-

Skin Irritation (OECD Test Guideline 439 - In Vitro Skin Irritation): This guideline provides an in vitro method using a Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[4][12] The test chemical is applied directly to the tissue surface for a defined period (e.g., 60 minutes).[17] The irritation potential is determined by measuring cell viability, often using an MTT assay.[18] A reduction in tissue viability below a certain threshold (≤ 50%) indicates that the substance is an irritant (GHS Category 2).[4] This method is a replacement for traditional animal testing.[12]

-

Eye Irritation (OECD Test Guideline 405 - Acute Eye Irritation/Corrosion): If required after a weight-of-the-evidence analysis, this in vivo test involves applying a single dose of the substance to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[7][14] The degree of irritation is evaluated by scoring lesions on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[7][19] The use of analgesics and anesthetics is recommended to minimize pain and distress.[14] The test helps determine the severity and potential reversibility of eye damage.[8]

Hazard Management and Response Workflow

The following diagram illustrates the logical workflow for managing the risks associated with this compound, from initial identification to emergency response.

Caption: Hazard management workflow for this compound.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. This compound | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 90 3364-80-5 [sigmaaldrich.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. scribd.com [scribd.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 9. This compound, 95% | Fisher Scientific [fishersci.ca]

- 10. This compound | 3364-80-5 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. siesascs.edu.in [siesascs.edu.in]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. mbresearch.com [mbresearch.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. dermatest.com [dermatest.com]

- 18. oecd.org [oecd.org]

- 19. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

A Technical Guide to Thiazole-4-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Thiazole-4-carboxaldehyde, with the IUPAC name 1,3-thiazole-4-carbaldehyde , is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, including the antibiotic Penicillin and Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[3][4] This guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis protocols, and its significant role as a precursor in the development of advanced pharmaceutical agents.

Chemical and Physical Properties

This compound is typically a pale brown crystalline powder.[3][5] Its aldehyde functional group and the thiazole core confer significant reactivity, making it a versatile intermediate for further chemical modifications.[6]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-thiazole-4-carbaldehyde | [7][8][9] |

| CAS Number | 3364-80-5 | [7][8][9][10] |

| Molecular Formula | C₄H₃NOS | [7][9] |

| Molecular Weight | 113.14 g/mol | [7][10] |

| Appearance | White to pale brown crystalline powder | [3][5] |

| Melting Point | 60-65 °C | [5][10] |

| Solubility | Slightly soluble in water; Soluble in various organic solvents | [3][5][11] |

| SMILES | O=Cc1cscn1 | [7][10] |

| InChIKey | WRFKSVINLIQRKF-UHFFFAOYSA-N | [7][10] |

Table 2: Safety and Hazard Information

| Hazard Type | GHS Codes and Statements | Reference(s) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |

| Signal Word | Warning | [10] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [10] |

| Target Organs | Respiratory system | [10] |

| Storage | Store at 2-8°C, Keep Cold | [5][10] |

Synthesis and Experimental Protocols

The synthesis of the thiazole ring is most famously achieved through the Hantzsch Thiazole Synthesis , first described in 1887.[7][12] This method remains a cornerstone of heterocyclic chemistry due to its reliability and high yields.[13]

Logical Workflow for Hantzsch Thiazole Synthesis

The diagram below illustrates the general workflow for the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.

Caption: General workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of a Thiazole Derivative via Hantzsch Condensation

While a specific protocol for this compound is proprietary, the following procedure for synthesizing a related compound, 2-amino-4-phenylthiazole, demonstrates the practical application of the Hantzsch method and can be adapted by selecting appropriate starting materials.[13]

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

20 mL scintillation vial, stir bar, hot plate

-

100 mL beaker, Büchner funnel, side-arm flask

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a stir bar.

-

Add 5 mL of methanol to the vial to serve as the solvent.

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction involves an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration.[13][14]

-

After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix the contents. The basic solution neutralizes any acid formed and aids in the precipitation of the product.

-

Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid (filter cake) with deionized water to remove any remaining salts or impurities.

-

Spread the collected solid on a tared watchglass and allow it to air dry completely.

-

Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization if necessary.

Role in Drug Development and Biological Activity

The thiazole scaffold is a cornerstone in the design of molecules with a wide spectrum of biological activities. Thiazole-containing compounds are investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[1][2][15] this compound serves as a crucial starting material for synthesizing more complex, substituted thiazole derivatives, enabling the exploration of structure-activity relationships (SAR).

Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

Many thiazole-based anticancer agents function by inhibiting key signaling pathways that promote tumor growth and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. Thiazole derivatives have been shown to induce apoptosis and suppress inflammation by regulating this pathway.[3]

Caption: Thiazole derivatives can inhibit key nodes in the PI3K/Akt/mTOR pathway.

Experimental Protocol: Knoevenagel Condensation using this compound

The aldehyde group of this compound is highly reactive and can participate in various condensation reactions to build molecular complexity. The following is a representative protocol for a Knoevenagel condensation, a common reaction in drug synthesis.

Objective: To synthesize a 2-cyano-3-(thiazol-4-yl)acrylate derivative.

Materials:

-

This compound (1.0 mmol)

-

Ethyl cyanoacetate (1.1 mmol)

-

Piperidine (0.1 mmol, catalytic amount)

-

Ethanol (10 mL)

-

Round-bottom flask, reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in 10 mL of ethanol.

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture. Piperidine acts as a basic catalyst to facilitate the reaction.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The product will often precipitate from the concentrated solution. If not, the addition of cold water can induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure acrylate derivative, which can serve as an intermediate for further elaboration into potential drug candidates.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic starting point for the synthesis of a vast array of complex molecules with significant therapeutic potential. Its robust synthesis routes and the versatile reactivity of its aldehyde group provide medicinal chemists with a reliable tool for scaffold elaboration. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage the power of the thiazole nucleus in the design and development of next-generation pharmaceuticals.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. synarchive.com [synarchive.com]

- 8. This compound | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. 噻唑-4-甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | 3364-80-5 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Nucleus: A Cornerstone of Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Thiazole Compounds

For over a century, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has captivated the attention of chemists and pharmacologists alike. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery and history of thiazole compounds, details key synthetic methodologies, and explores their significant impact on drug development, with a focus on their mechanisms of action.

A Historical Journey: From Coal Tar to Essential Vitamins

The story of thiazole is intrinsically linked to the development of modern organic chemistry. While thiazole itself is a pale yellow liquid, its derivatives were first encountered in the complex mixtures derived from coal tar in the late 19th century. However, it was the pioneering work of Arthur Hantzsch in 1887 that truly unlocked the synthetic accessibility of this heterocyclic system, paving the way for systematic investigation of its properties and applications.[1][2]

A pivotal moment in the history of thiazole was the elucidation of the structure of thiamine (Vitamin B1) in the 1930s.[3][4] The discovery that this essential nutrient, vital for preventing the neurological disease beriberi, contained a thiazole ring highlighted the biological significance of this chemical entity.[3][4] This finding spurred further research into naturally occurring and synthetic thiazole-containing compounds, leading to the development of a vast array of molecules with diverse therapeutic activities.

Key Synthetic Methodologies

The construction of the thiazole ring can be achieved through several named reactions, each offering a unique pathway to a variety of substituted derivatives. The Hantzsch, Cook-Heilbron, and Gabriel syntheses remain the most fundamental and widely utilized methods.

The Hantzsch Thiazole Synthesis